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Compound of Interest

Compound Name: 1,8-Dibromooctane

Cat. No.: B1199895 Get Quote

A comprehensive analysis of the spectral characteristics of 1,8-dibromooctane and its key

derivatives—1,8-diaminooctane, 1,8-dicyanooctane, and octane-1,8-diol—reveals distinct shifts

in spectroscopic signatures corresponding to the changes in functional groups. This guide

provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data,

supported by detailed experimental protocols, to aid researchers in the identification and

characterization of these compounds.

The substitution of the bromine atoms in 1,8-dibromooctane with amino, cyano, and hydroxyl

groups leads to significant changes in the electronic environment of the carbon skeleton and

the introduction of new vibrational modes and fragmentation patterns. These differences are

clearly delineated in the corresponding spectra, providing a powerful tool for structural

elucidation and purity assessment.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 1,8-dibromooctane and its

derivatives. The data has been compiled from various spectral databases and literature

sources.
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Compound
Name

Molecular
Formula

¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Key IR
Absorption
s (cm⁻¹)

Key Mass
Spec (m/z)

1,8-

Dibromoocta

ne

C₈H₁₆Br₂

3.41 (t, 4H, -

CH₂Br), 1.86

(quint, 4H, -

CH₂CH₂Br),

1.43 (m, 4H, -

CH₂CH₂CH₂B

r), 1.33 (m,

4H, -(CH₂)₄-)

33.9 (-

CH₂Br), 32.8

(-CH₂CH₂Br),

28.6 (-

CH₂CH₂CH₂B

r), 28.1 (-

(CH₂)₄-)

2925, 2854

(C-H stretch),

1465 (C-H

bend), 644,

562 (C-Br

stretch)

272/274/276

(M⁺), 193/195

([M-Br]⁺), 135

([M-2Br]⁺), 55

(base peak)

[1]

1,8-

Diaminooctan

e

C₈H₂₀N₂

2.68 (t, 4H, -

CH₂NH₂),

1.47 (quint,

4H, -

CH₂CH₂NH₂),

1.31 (m, 8H, -

(CH₂)₄-), 1.12

(s, 4H, -NH₂)

42.9 (-

CH₂NH₂),

33.8 (-

CH₂CH₂NH₂),

29.5, 27.0 (-

(CH₂)₄-)

3379, 3289

(N-H stretch),

2922, 2850

(C-H stretch),

1589 (N-H

bend)[2]

144 (M⁺), 127

([M-NH₃]⁺),

30 (base

peak)[3][4]

1,8-

Dicyanooctan

e

C₁₀H₁₆N₂

2.35 (t, 4H, -

CH₂CN), 1.69

(quint, 4H, -

CH₂CH₂CN),

1.45 (m, 8H, -

(CH₂)₄-)

25.3 (-

CH₂CN),

28.5, 28.8,

26.2 (-

(CH₂)₄-),

119.5 (-CN)

2935, 2860

(C-H stretch),

2247 (C≡N

stretch)

164 (M⁺), 149

([M-CH₃]⁺),

136 ([M-

C₂H₄]⁺), 122

([M-C₃H₆]⁺),

95, 81, 68, 55

(base peak)

Octane-1,8-

diol
C₈H₁₈O₂

3.64 (t, 4H, -

CH₂OH), 1.57

(quint, 4H, -

CH₂CH₂OH),

1.33 (m, 8H, -

(CH₂)₄-), ~2.5

(br s, 2H, -

OH)

62.9 (-

CH₂OH), 32.8

(-

CH₂CH₂OH),

29.4, 25.7 (-

(CH₂)₄-)

3330 (br, O-H

stretch),

2920, 2850

(C-H stretch),

1058 (C-O

stretch)[5][6]

146 (M⁺), 128

([M-H₂O]⁺),

115 ([M-

CH₂OH]⁺), 31

(base peak)

[7]
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Note: NMR chemical shifts are typically referenced to a solvent peak and can vary slightly

depending on the solvent used. The data presented here are typical values.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher.

Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹H, 20-100 mg for

¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small

amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a

standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a

proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance

sensitivity.

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum.

The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to

the internal standard.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectra are recorded to identify the functional groups present

in a molecule.

Sample Preparation:

Liquid Samples: A thin film of the liquid is placed between two salt plates (e.g., NaCl or

KBr).

Solid Samples: The solid is finely ground and mixed with KBr powder, and the mixture is

pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid
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with a drop of Nujol (mineral oil) and placing the paste between salt plates.

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and

the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum

of the empty sample holder (or the salt plates/Nujol) is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is commonly used to determine the molecular

weight and fragmentation pattern of a compound.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.

Ionization: The vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV), which causes the ejection of an electron, forming a molecular ion (M⁺).

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into

smaller, charged ions and neutral radicals.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and

identification of 1,8-dibromooctane and its derivatives.
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Caption: Workflow for the spectroscopic identification of 1,8-dibromooctane and its

derivatives.

This guide provides a foundational comparison of the spectroscopic properties of 1,8-
dibromooctane and its amino, cyano, and hydroxyl derivatives. The distinct spectral features

of each compound, arising from their unique functional groups, allow for their unambiguous

identification and characterization. Researchers can utilize this information as a reference for

their own analytical work in synthetic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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